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Compound of Interest

Compound Name: Fpmint

Cat. No.: B15611113 Get Quote

An In-depth Technical Guide on Fpmint

Abstract
This document provides a comprehensive technical overview of Fpmint (4-((4-(2-

fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a novel

inhibitor of Equilibrative Nucleoside Transporters (ENTs). Fpmint demonstrates a unique

selectivity profile, acting as an irreversible and non-competitive inhibitor of both ENT1 and

ENT2, with a notable preference for ENT2.[1][2] This guide details the chemical structure of

Fpmint, summarizes its inhibitory kinetics, outlines key experimental protocols for its

characterization, and illustrates its mechanism of action through signaling and workflow

diagrams. The information is intended for researchers, scientists, and professionals in the field

of drug development and pharmacology.

Chemical Structure and Properties
Fpmint, with the systematic name 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-

(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a complex molecule characterized by three primary

moieties: a fluorophenylpiperazine group, a naphthalene group, and a 1,3,5-triazine core.[3]

Structure-activity relationship (SAR) studies have revealed that the naphthalene and the

halogen-substituted fluorophenyl moieties are critical for its inhibitory effects on ENT1 and

ENT2.[2][4][5]

IUPAC Name: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-

triazin-2-amine
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CAS Number: 924866-33-1[6]

Mechanism of Action: Irreversible, non-competitive inhibitor of ENTs.[1][3]

Selectivity: 5 to 10-fold more selective for ENT2 over ENT1.[1][4]

Mechanism of Action and Signaling Pathway
Fpmint exerts its biological effects by inhibiting ENTs, which are transmembrane proteins

responsible for the transport of nucleosides like adenosine across the cell membrane.[4][7] By

blocking ENT1 and ENT2, Fpmint prevents the uptake of adenosine from the extracellular

space into the cell. This leads to an increased local concentration of extracellular adenosine,

which can then activate G-protein-coupled adenosine receptors (A1, A2A, A2B, A3), modulating

various physiological functions, including cardioprotection and inflammation.[8]

The inhibition is non-competitive, meaning Fpmint does not compete with the natural substrate

(e.g., uridine, adenosine) for the transporter's binding site.[1][3] Instead, it binds to a different

site on the transporter, altering its conformation and reducing the maximal transport rate

(Vmax) without changing the substrate's binding affinity (Km).[1][3] The effect is also

irreversible, as the inhibition cannot be removed by washing the cells.[1][3]
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Fpmint inhibits ENT transporters, increasing extracellular adenosine levels.

Quantitative Data: Inhibitory Activity
Fpmint and its analogues have been evaluated for their ability to inhibit nucleoside uptake

mediated by ENT1 and ENT2. The primary endpoints are the half-maximal inhibitory

concentration (IC50) and the effect on transport kinetics (Km and Vmax). While specific IC50

values for the parent Fpmint compound are not detailed in the provided search results, the key

finding is its 5-10 fold greater selectivity for ENT2.[1] Kinetic studies confirm a reduction in
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Vmax with no significant change in Km.[1] Data for a potent Fpmint derivative are presented

below.

Compound Target Substrate
IC50 Value
(μM)

Kinetic
Effect

Reference

Fpmint
ENT1 &

ENT2

[3H]uridine,

[3H]adenosin

e

5-10 fold

selective for

ENT2

Reduces

Vmax, Km

unchanged

[1]

Fpmint

Derivative
ENT1 [3H]uridine 2.458

Reduces

Vmax, Km

unchanged

[3]

Fpmint

Derivative
ENT2 [3H]uridine 0.5697

Reduces

Vmax, Km

unchanged

[3]

Fpmint

Derivative
ENT1

[3H]adenosin

e
7.113 Not Specified [3]

Fpmint

Derivative
ENT2

[3H]adenosin

e
2.571 Not Specified [3]

Experimental Protocols
The characterization of Fpmint relies on a set of established in vitro assays using nucleoside

transporter-deficient cells (PK15NTD) stably expressing human ENT1 or ENT2.[4]

Cell Culture
Cell Lines: Nucleoside transporter-deficient porcine kidney fibroblast cells (PK15NTD) stably

transfected with cloned human ENT1 or ENT2.[4]

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal

bovine serum, 0.5 mg/ml geneticin (G418), 100 units/ml penicillin, and 100 µg/ml

streptomycin.[3][4]
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 /

95% air.[4]

Nucleoside Uptake Assay
This assay is the primary method for determining the inhibitory potency of Fpmint. It measures

the uptake of a radiolabeled nucleoside, such as [3H]uridine, into cells expressing the target

transporter.

1. Cell Seeding
Seed PK15NTD/ENT1 or ENT2 cells

in 24-well plates until confluent.

2. Wash Step
Wash monolayers 3x with

HEPES-buffered Ringer's solution.

3. Incubation
Incubate cells with Fpmint (10nM - 100µM)

+ [3H]uridine (1µM) for 1 min.

4. Control for Passive Uptake
Incubate separate wells with

0.5 mM NBMPR + [3H]uridine.

5. Stop Reaction
Rapidly wash cells 5x with

ice-cold PBS.

6. Cell Lysis & Scintillation
Lyse cells and measure radioactivity

using a scintillation counter.

7. Data Analysis
Calculate specific uptake and determine

IC50 values.
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Workflow for the [3H]uridine nucleoside uptake inhibition assay.

Detailed Steps:

Cell Culture: Grow confluent monolayers of PK15NTD/ENT1 and PK15NTD/ENT2 cells in

24-well plates.[4][9]

Washing: Wash the cells three times with HEPES-buffered Ringer's solution (pH 7.4).[4][9]

Incubation: Incubate the cells for 1 minute with the HEPES buffer containing [3H]uridine

(e.g., 1 µM, 2 µCi/ml) and varying concentrations of Fpmint or its analogues (from 10 nM to

100 µM).[4][9]

Passive Uptake Control: To determine non-specific uptake, a parallel set of cells is incubated

with [3H]uridine in the presence of a high concentration of a known ENT inhibitor, such as

0.5 mM S-(4-nitrobenzyl)-6-thioinosine (NBMPR).[4][9]

Termination: The reaction is stopped by rapidly washing the cells five times with ice-cold

phosphate-buffered saline (PBS).[9]

Quantification: The cells are lysed, and the intracellular radioactivity is measured using liquid

scintillation counting to quantify the amount of transported [3H]uridine.

Cytotoxicity (MTT) Assay
This assay is used to ensure that the observed inhibition of nucleoside transport is not due to

general cellular toxicity.

Cell Culture: Cells are cultured to confluence in 96-well plates.[3]

Treatment: Cells are treated with Fpmint at various concentrations (e.g., half-log

concentrations from 0.5 µM to 50 µM).[3]

MTT Incubation: The treatment medium is discarded, and cells are incubated with 5 mg/ml of

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution for 4 hours at

37°C.[3]
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Quantification: The resulting formazan crystals, which are proportional to the number of

viable cells, are solubilized and the absorbance is read on a plate reader.[3]

Conclusion
Fpmint is a potent, irreversible, and non-competitive inhibitor of equilibrative nucleoside

transporters.[6] Its unique selectivity for ENT2 over ENT1 makes it a valuable pharmacological

tool for studying the distinct physiological roles of these transporters.[4][8] Further structural

modifications of the Fpmint scaffold may lead to the development of even more potent and

selective ENT2 inhibitors, which could have significant therapeutic potential in cardiovascular

disease and oncology.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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